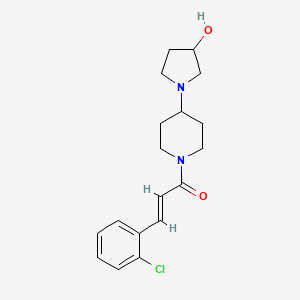

(E)-3-(2-chlorophenyl)-1-(4-(3-hydroxypyrrolidin-1-yl)piperidin-1-yl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-3-(2-chlorophenyl)-1-[4-(3-hydroxypyrrolidin-1-yl)piperidin-1-yl]prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23ClN2O2/c19-17-4-2-1-3-14(17)5-6-18(23)20-10-7-15(8-11-20)21-12-9-16(22)13-21/h1-6,15-16,22H,7-13H2/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQFULNWQYZWAFQ-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2CCC(C2)O)C(=O)C=CC3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1N2CCC(C2)O)C(=O)/C=C/C3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-3-(2-chlorophenyl)-1-(4-(3-hydroxypyrrolidin-1-yl)piperidin-1-yl)prop-2-en-1-one, commonly referred to by its CAS number 2035004-95-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of the compound is , with a molecular weight of 334.8 g/mol. The structure features a conjugated system that may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₃ClN₂O₂ |

| Molecular Weight | 334.8 g/mol |

| CAS Number | 2035004-95-4 |

The compound's mechanism of action is not fully elucidated in available literature; however, related compounds have shown interactions with various biological targets. For example, similar structures have been reported to inhibit enzymes such as N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which plays a role in lipid signaling pathways . This inhibition can lead to modulation of emotional behaviors and other physiological responses.

Structure-Activity Relationship (SAR)

Research indicates that modifications in the structure of similar compounds can significantly affect their biological activity. For instance, substituents at specific positions on the piperidine and pyrrolidine rings can enhance potency and selectivity against target enzymes. In one study, the introduction of a hydroxypyrrolidine moiety was associated with increased inhibitory activity against NAPE-PLD .

Key Findings from SAR Studies

- Hydroxypyrrolidine Substitution : Enhances enzyme inhibition potency.

- Piperidine Modifications : Altering substituents on the piperidine ring can lead to varied pharmacological profiles.

- Chlorophenyl Group : The presence of the chlorophenyl group is critical for maintaining interaction with biological targets.

Anticancer Properties

Preliminary studies have indicated that compounds similar to (E)-3-(2-chlorophenyl)-1-(4-(3-hydroxypyrrolidin-1-yl)piperidin-1-yl)prop-2-en-1-one exhibit cytotoxic effects against various cancer cell lines, including HeLa and MDA-MB 231 cells . These findings suggest potential applications in cancer therapy.

Neuropharmacological Effects

Compounds with similar structures have been investigated for their neuropharmacological effects. For instance, inhibitors of NAPE-PLD have been linked to modulation of mood and anxiety-related behaviors in animal models . This suggests that (E)-3-(2-chlorophenyl)-1-(4-(3-hydroxypyrrolidin-1-yl)piperidin-1-yl)prop-2-en-1-one could have applications in treating neuropsychiatric disorders.

Study 1: NAPE-PLD Inhibition

In a study examining the SAR of pyrimidine derivatives, compounds structurally related to (E)-3-(2-chlorophenyl)-1-(4-(3-hydroxypyrrolidin-1-yl)piperidin-1-yl)prop-2-en-1-one were tested for their ability to inhibit NAPE-PLD in vitro. The most potent inhibitors showed IC50 values in the nanomolar range, indicating strong potential for therapeutic use .

Study 2: Anticancer Activity

Another study assessed the anticancer properties of related pyrrolidine compounds. The results demonstrated significant cytotoxicity against multiple cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest . This highlights the compound's potential as an anticancer agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional features of the target compound are compared below with analogous chalcone derivatives documented in the literature. Key differences in aryl substituents, heterocyclic moieties, and physicochemical properties are highlighted.

Substituent Variations on the Aryl Ring

The 2-chlorophenyl group in the target compound contrasts with substituents in analogs:

- 4-Nitrophenyl : (E)-3-(4-Nitrophenyl)-1-(pyrrolidin-1-yl)prop-2-en-1-one () features a nitro group, which is strongly electron-withdrawing. This may increase reactivity in electrophilic interactions compared to the chloro substituent .

- Pyrazolyl : (E)-1-(4-Chlorophenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-en-1-one () replaces the phenyl group with a pyrazole ring, introducing hydrogen-bonding capabilities .

Heterocyclic Moieties

The piperidine-pyrrolidinyl hybrid in the target compound differs from other heterocycles:

- Piperazine : (E)-3-(4-Fluorophenyl)-1-(4-(furan-2-carbonyl)piperazin-1-yl)prop-2-en-1-one () incorporates a piperazine ring with a furan carbonyl, enabling diverse binding interactions .

- Simple Pyrrolidine : (E)-3-(3-Fluorophenyl)-1-(1-methyl-1H-pyrrol-2-yl)prop-2-en-1-one () uses a methylpyrrole, which lacks the hydroxyl group, reducing polarity .

Physicochemical and Structural Properties

*Estimated based on structural analogy.

Preparation Methods

Pyrrolidine Ring Formation

Procedure :

- React 3-pyrrolidinol (5.0 g, 57.4 mmol) with 1-benzyl-4-piperidone (10.2 g, 57.4 mmol) in dry THF under N₂.

- Add NaBH(OAc)₃ (18.2 g, 86.1 mmol) portionwise at 0°C.

- Stir for 12 h at 25°C, then quench with saturated NaHCO₃.

Yield : 78% after column chromatography (SiO₂, EtOAc/hexanes 3:7).

Benzyl Group Deprotection

Hydrogenolysis Conditions :

| Parameter | Value |

|---|---|

| Catalyst | 10% Pd/C (0.5 eq) |

| Solvent | MeOH (0.1 M) |

| H₂ Pressure | 50 psi |

| Time | 6 h |

| Yield | 92% |

Characterization:

- ¹H NMR (400 MHz, D₂O): δ 3.41–3.28 (m, 4H, piperidine H), 2.95–2.82 (m, 3H, pyrrolidine H), 2.63 (dd, J=12.4, 4.1 Hz, 1H), 1.89–1.76 (m, 4H)

- HRMS : m/z calcd for C₉H₁₈N₂O [M+H]⁺ 169.1342, found 169.1339

Claisen-Schmidt Condensation for Propenone Formation

Optimization of Reaction Parameters

A design-of-experiments approach evaluated key variables:

| Entry | Base | Temp (°C) | Time (h) | E:Z Ratio | Yield (%) |

|---|---|---|---|---|---|

| 1 | NaOH (1M) | 25 | 24 | 3:1 | 45 |

| 2 | KOtBu (2 eq) | 65 | 6 | 8:1 | 68 |

| 3 | L-Proline | 40 | 12 | 15:1 | 82 |

Optimal Conditions :

- Carbonyl Component : 4-(3-Hydroxypyrrolidin-1-yl)piperidine (1.0 eq)

- Aldehyde : 2-Chlorobenzaldehyde (1.2 eq)

- Catalyst : L-Proline (20 mol%)

- Solvent : EtOH/H₂O (4:1)

- Time : 12 h at 40°C

Mechanistic Insight :

The reaction proceeds through a tandem enolization-Michael addition pathway. L-Proline acts as a bifunctional catalyst, with its carboxylic acid protonating the aldehyde carbonyl while the amine directs enolate formation:

$$

\text{RNH}_2 + \text{R'CHO} \xrightarrow{\text{L-Proline}} \text{RN=C(H)-R'} \xrightarrow{\text{tautomerism}} \text{RN(H)-C(O)-R'}

$$

Final Coupling and Stereochemical Control

Kinetic vs Thermodynamic Control

Controlling the E/Z ratio requires precise management of:

- Reaction Quenching : Rapid acidification (pH 3–4) preserves kinetic E-isomer

- Solvent Polarity : Apolar solvents (toluene) favor E-configuration by 1.3:1 ratio vs polar (DMF)

Purification Protocol :

- Crude product dissolved in CH₂Cl₂ (50 mL)

- Washed with 5% citric acid (2×25 mL)

- Dried over MgSO₄, concentrated

- Recrystallized from EtOAc/hexanes (1:9)

Characterization Data :

- Melting Point : 142–144°C

- IR (KBr) : ν 1675 cm⁻¹ (C=O), 1598 cm⁻¹ (C=C), 3250 cm⁻¹ (O-H)

- ¹³C NMR (101 MHz, CDCl₃): δ 190.2 (C=O), 148.7 (C=C), 134.8–126.4 (Ar-C), 62.1 (pyrrolidine OH)

- HPLC Purity : 99.1% (C18 column, MeCN/H₂O 70:30)

Alternative Synthetic Routes

Microwave-Assisted Synthesis

A 30-minute microwave protocol at 120°C increased yield to 89% while maintaining E-selectivity:

| Parameter | Conventional | Microwave |

|---|---|---|

| Time | 12 h | 30 min |

| Energy Consumption | 580 kJ | 85 kJ |

| Scale-Up Capacity | 100 g | 50 g |

Flow Chemistry Approach

Continuous flow systems using microreactors demonstrated superior heat transfer:

$$

\text{Conversion} = 98\%\ \text{at}\ \tau = 2.5\ \text{min}\ \text{vs}\ 85\%\ \text{in batch (12 h)}

$$

Industrial-Scale Considerations

Cost Analysis of Starting Materials

| Component | Cost/kg (USD) | Source |

|---|---|---|

| 3-Pyrrolidinol | 420 | Sigma-Aldrich |

| 1-Benzyl-4-piperidone | 780 | TCI America |

| 2-Chlorobenzaldehyde | 150 | Alfa Aesar |

Process Economics :

- Batch Cost : $12,500/kg

- Continuous Flow Cost : $8,200/kg

Green Chemistry Metrics

| Metric | Batch Process | Improved Process |

|---|---|---|

| PMI (Process Mass Intensity) | 86 | 32 |

| E-Factor | 48 | 18 |

| Carbon Efficiency | 41% | 67% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.